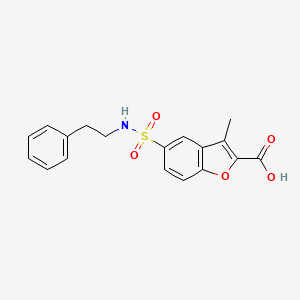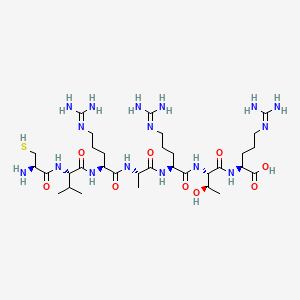
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH is a peptide consisting of seven amino acids: cysteine, valine, arginine, alanine, arginine, threonine, and arginine. This peptide sequence is known for its ability to bind to programmed death-ligand 1 (PD-L1), making it a significant molecule in the field of immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Coupling Reaction: The first amino acid (cysteine) is attached to the resin. Subsequent amino acids are added one by one through coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to dimerization or cyclization.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The arginine residues can participate in nucleophilic substitution reactions due to the presence of the guanidinium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the guanidinium group under mild conditions.
Major Products Formed
Disulfide-linked dimers or cyclic peptides: from oxidation.
Free thiol-containing peptides: from reduction.
Substituted arginine derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: has several applications in scientific research:
Immunotherapy: This peptide binds to PD-L1, blocking its interaction with PD-1 on T cells, thereby enhancing the immune response against tumors.
Biomarker Discovery: It can be used to identify and quantify PD-L1 expression in various cancer types.
Drug Development: The peptide serves as a lead compound for developing new PD-L1 inhibitors.
Biological Studies: It is used in studies to understand the role of PD-L1 in immune evasion by tumors.
Mechanism of Action
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: exerts its effects by binding to PD-L1, a protein expressed on the surface of cancer cells. This binding prevents PD-L1 from interacting with PD-1 on T cells, which is a mechanism tumors use to evade the immune system. By blocking this interaction, the peptide enhances T cell activity and promotes the immune system’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
PD-L1Pep-1: Another peptide that binds to PD-L1 but with a different sequence.
PD-L1Pep-3: A variant with modifications to improve binding affinity and stability.
Uniqueness
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: is unique due to its specific sequence, which provides a high binding affinity to PD-L1. This makes it particularly effective in blocking the PD-1/PD-L1 interaction and enhancing anti-tumor immunity .
Properties
Molecular Formula |
C33H64N16O9S |
|---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H64N16O9S/c1-15(2)22(48-25(52)18(34)14-59)28(55)46-19(8-5-11-41-31(35)36)26(53)44-16(3)24(51)45-20(9-6-12-42-32(37)38)27(54)49-23(17(4)50)29(56)47-21(30(57)58)10-7-13-43-33(39)40/h15-23,50,59H,5-14,34H2,1-4H3,(H,44,53)(H,45,51)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,57,58)(H4,35,36,41)(H4,37,38,42)(H4,39,40,43)/t16-,17+,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
DSUASFJKAPSTTL-QGZPSTLZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





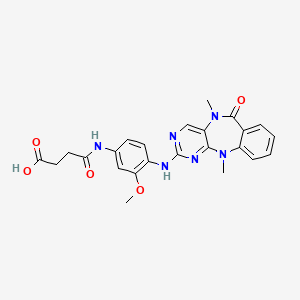
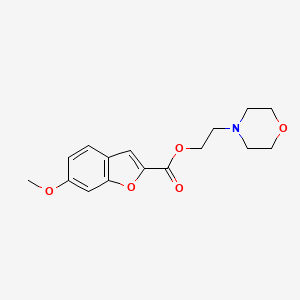
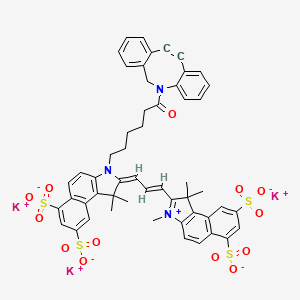
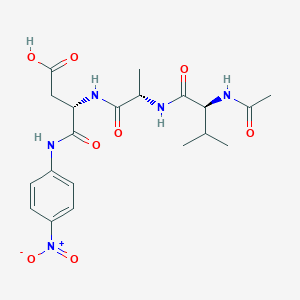
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
